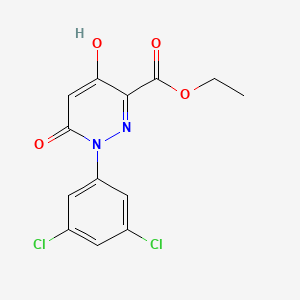

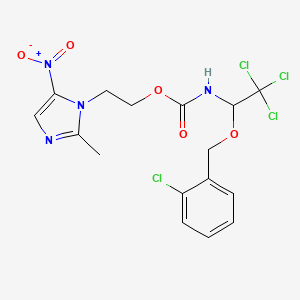

![molecular formula C21H20N2O3 B3012533 (Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 881561-02-0](/img/structure/B3012533.png)

(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is a complex organic compound. It likely belongs to the class of quinazoline derivatives . Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of transition metal (II) complexes were synthesized via reaction of important transition metals (Co, Cu, Zn, Ni) with a Schiff base, which was previously synthesized by reacting 2-aminobenzohydrazide with 4-methylbenzaldehyde .Molecular Structure Analysis

The molecular structure of such compounds can be elucidated by various spectroscopic techniques such as IR, NMR, and mass spectrometry .Chemical Reactions Analysis

Quinazoline, a core structure in the compound, is known to undergo various chemical reactions. For example, it can protonate (and methylate) at N3 .Physical And Chemical Properties Analysis

Quinazoline, which is likely a part of the compound’s structure, is a light yellow crystalline solid that is soluble in water .Applications De Recherche Scientifique

Anticancer Activity

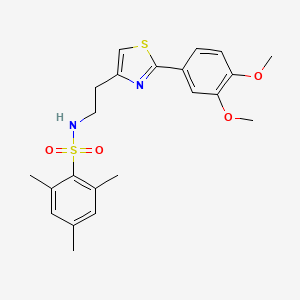

Quinazoline derivatives have been explored for their anticancer properties. Fang Qiao et al. (2015) synthesized a series of 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold and found compound 4j to exhibit potent inhibitory activity against tumor growth, suggesting potential as an anticancer agent RSC Advances. Similarly, Christopher R M Asquith et al. (2019) identified novel 4-anilinoquinolines and 4-anilinoquinazolines as inhibitors of Mycobacterium tuberculosis, which also indicates their utility in addressing infectious diseases Bioorganic & Medicinal Chemistry Letters.

Antioxidant Properties

Khalida F. Al-azawi (2016) synthesized and characterized quinazolin derivatives, demonstrating their potential as antioxidants against DPPH and nitric oxide radical scavengers. This research shows the promise of quinazoline derivatives in oxidative stress-related conditions Oriental Journal of Chemistry.

Antimalarial Activity

Yuki Mizukawa et al. (2021) reported the synthesis of 6,7-dimethoxyquinazoline-2,4-diamines with evaluated antimalarial activity, identifying compound SSJ-717 as a promising antimalarial drug lead. This underscores the potential utility of quinazoline derivatives in combating malaria Bioorganic & Medicinal Chemistry.

Antitubercular Activity

Research by Christopher R M Asquith et al. (2019) also pointed out the antitubercular activity of 4-anilinoquinoline and quinazoline scaffolds, further highlighting their potential in treating bacterial infections bioRxiv.

Biosensor Applications

H. Karimi-Maleh et al. (2014) utilized a quinazoline derivative in a modified electrode for the electrocatalytic oxidization of glutathione and amoxicillin, indicating its use in biosensing technologies Journal of Molecular Liquids.

Antimicrobial and Antifungal Activity

Hurmath Unnissa and G. K. Reddy (2012) synthesized quinazoline derivatives that exhibited good antibacterial and antifungal activity, suggesting their potential in developing new antimicrobial agents Journal of Current Pharmaceutical Research.

Orientations Futures

Propriétés

IUPAC Name |

(3Z)-7,8-dimethoxy-3-[(4-methylphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-13-4-6-14(7-5-13)10-15-8-9-23-17-12-19(26-3)18(25-2)11-16(17)21(24)22-20(15)23/h4-7,10-12H,8-9H2,1-3H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLXPVHOBNICLW-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2CCN3C2=NC(=O)C4=CC(=C(C=C43)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/CCN3C2=NC(=O)C4=CC(=C(C=C43)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)

![5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B3012463.png)

![N-(sec-butyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3012467.png)

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B3012469.png)

![(E)-N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3012470.png)